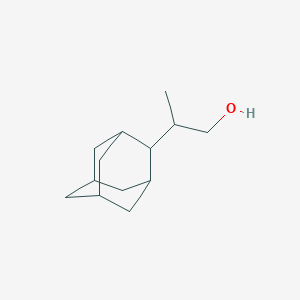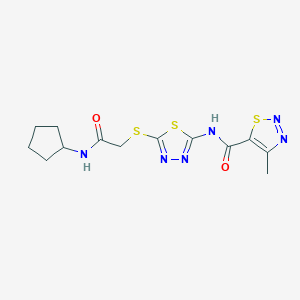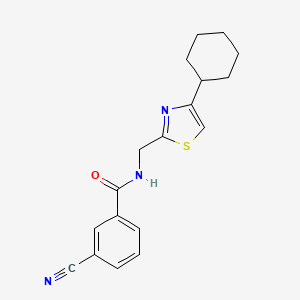![molecular formula C21H17F6N3O4 B2399345 2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate CAS No. 337921-10-5](/img/structure/B2399345.png)
2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifloxystrobin is a widely used fungicide . It is a Strobilurin foliar applied fungicide for control of certain foliar, stem and root diseases . It is particularly active against Ascomycetes, Deuteromycetes and Oomycetes .
Molecular Structure Analysis
Trifloxystrobin exists as four geometric isomers: EE, EZ, ZE, and ZZ . Its chemical formula is C₂₀H₁₉F₃N₂O₄ .Physical And Chemical Properties Analysis
Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have focused on synthesizing and characterizing compounds related to "2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate" to understand their structural properties and potential applications. For instance, the synthesis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was achieved, with its molecular structure investigated by X-ray crystallography, revealing dimer formations and weak intermolecular interactions contributing to crystal packing (Mao et al., 2015). Similarly, the structural determination of related compounds through single-crystal X-ray diffraction analysis has provided insights into their molecular frameworks and potential functionalities (Liu et al., 2014).
Fungicidal Activity and Agricultural Applications
One area of significant interest is the evaluation of fungicidal activities. Novel compounds containing the "(E)-methyl 2-(methoxyimino)-" moiety have been synthesized and shown moderate fungicidal activity against pathogens such as Rhizoctonia solani, suggesting potential applications in crop protection and agricultural chemistry. These studies involve the synthesis of various derivatives and assessment of their biological activities to identify candidates for further development as fungicides (Lv et al., 2015).
Potential for Novel Antifungal and Herbicidal Agents
Research into novel antifungal and herbicidal agents has also incorporated derivatives of "2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate". Compounds synthesized from this chemical framework have been evaluated for their antifungal efficacy, with some showing promising results against a range of phytopathogenic fungi, indicating the potential for development into new fungicidal products. Additionally, the exploration of these compounds as herbicides has led to the identification of novel Protox inhibitors, indicating their utility in managing broadleaf weeds and contributing to the development of more effective agricultural chemicals (Yang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[(E)-2-[(Z)-methoxyiminomethyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]prop-1-enyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6N3O4/c1-12(31)34-19(30-16-9-5-14(6-10-16)21(25,26)27)17(11-28-33-2)18(32)29-15-7-3-13(4-8-15)20(22,23)24/h3-11,30H,1-2H3,(H,29,32)/b19-17+,28-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVJSYONAZDPS-QKXBCWTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C(C=NOC)C(=O)NC1=CC=C(C=C1)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C(\C=N/OC)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)
![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)


![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)